molecular formula C16H13NS2 B15097303 4-phenyl-2-[(phenylmethyl)thio]Thiazole

4-phenyl-2-[(phenylmethyl)thio]Thiazole

Cat. No.: B15097303
M. Wt: 283.4 g/mol
InChI Key: AZMIOEUPQDHRPA-UHFFFAOYSA-N
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Description

4-Phenyl-2-[(phenylmethyl)thio]Thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a phenyl group at the 4-position and a phenylmethylthio group at the 2-position. The unique structure of this compound contributes to its various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-[(phenylmethyl)thio]Thiazole typically involves the condensation of appropriate thioamides with α-haloketones. One common method includes the reaction of 2-aminothiophenol with benzyl bromide to form 2-(phenylmethylthio)aniline, which is then cyclized with phenacyl bromide to yield the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent, due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 4-Phenyl-2-[(phenylmethyl)thio]Thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Phenyl-2-(4-pyridyl)thiazole
  • 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 4-Phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles

Comparison:

Properties

Molecular Formula

C16H13NS2

Molecular Weight

283.4 g/mol

IUPAC Name

2-benzylsulfanyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C16H13NS2/c1-3-7-13(8-4-1)11-18-16-17-15(12-19-16)14-9-5-2-6-10-14/h1-10,12H,11H2

InChI Key

AZMIOEUPQDHRPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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